molecular formula C21H17N5O3S B11450124 4-[(2Z)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide

4-[(2Z)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonamide

Cat. No.: B11450124
M. Wt: 419.5 g/mol
InChI Key: PNLQRLQOYZVTGT-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylhydrazines and 1,3-diketones . The major products formed from these reactions are often pyrazole derivatives, which exhibit significant bioactivity . The specific reaction conditions, such as temperature and solvent, can greatly influence the outcome of these reactions.

Mechanism of Action

The mechanism of action of 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming hydrogen bonds and π–π interactions with its targets, leading to the formation of isolated dimer structures . These interactions are crucial for its bioactivity, including its antileishmanial and antimalarial effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4-{2-[(4Z)-5-OXO-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE stands out due to its unique combination of a pyrazole ring and a benzene-sulfonamide moiety. Similar compounds include other hydrazine-coupled pyrazoles and benzoxazinones, which also exhibit significant bioactivity . the specific structural features of this compound, such as its intramolecular hydrogen bonds and π–π interactions, contribute to its distinct properties and applications .

Properties

Molecular Formula

C21H17N5O3S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C21H17N5O3S/c22-30(28,29)18-13-11-16(12-14-18)23-24-20-19(15-7-3-1-4-8-15)25-26(21(20)27)17-9-5-2-6-10-17/h1-14,25H,(H2,22,28,29)

InChI Key

PNLQRLQOYZVTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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